molecular formula C9H9NO2 B3225761 Di(furan-2-yl)methanamine CAS No. 1251076-82-0

Di(furan-2-yl)methanamine

Cat. No.: B3225761
CAS No.: 1251076-82-0
M. Wt: 163.17 g/mol
InChI Key: BONKAHXQIBSZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(furan-2-yl)methanamine is an organic compound characterized by the presence of two furan rings attached to a central methanamine group Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(furan-2-yl)methanamine typically involves the reaction of furan-2-carbaldehyde with an amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Di(furan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine compounds in combination with TEMPO.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under mild conditions.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols and secondary amines.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Di(furan-2-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.

    Industry: It is utilized in the production of advanced materials, including bio-based polyimides and other polymers with desirable thermal and mechanical properties.

Mechanism of Action

The mechanism of action of Di(furan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds. The exact pathways involved depend on the specific application and the molecular structure of the derivatives used.

Comparison with Similar Compounds

    Furan-2-ylmethanamine: A simpler analog with one furan ring.

    (5-Phenylfuran-2-yl)methanamine: Contains a phenyl group instead of a second furan ring.

    (5-Bromofuran-2-yl)methanamine: A halogenated derivative with a bromine atom.

Uniqueness: Di(furan-2-yl)methanamine is unique due to the presence of two furan rings, which confer distinct electronic and steric properties. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, the compound’s ability to participate in multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

bis(furan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONKAHXQIBSZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di(furan-2-yl)methanamine
Reactant of Route 2
Di(furan-2-yl)methanamine
Reactant of Route 3
Di(furan-2-yl)methanamine
Reactant of Route 4
Di(furan-2-yl)methanamine
Reactant of Route 5
Di(furan-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
Di(furan-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.